Chemical structure and properties of Androst-3-ol-17-one 3-p-toluenesulfonate
Chemical structure and properties of Androst-3-ol-17-one 3-p-toluenesulfonate
An In-Depth Technical Guide to 5α-Androstan-3β-ol-17-one 3-p-Toluenesulfonate (Epiandrosterone Tosylate)
Abstract
This technical guide provides a comprehensive overview of 5α-Androstan-3β-ol-17-one 3-p-toluenesulfonate, a pivotal synthetic intermediate derived from the endogenous steroid epiandrosterone. The document delineates its chemical structure, stereochemistry, and detailed physicochemical and spectroscopic properties. Central to this guide is the elucidation of its synthesis and chemical reactivity, emphasizing the strategic role of the p-toluenesulfonate (tosylate) moiety as an exceptional leaving group. We explore the compound's critical application as a precursor in the development of novel androstane derivatives for therapeutic applications, including anticancer and antiandrogenic agents. This whitepaper serves as an essential resource for medicinal chemists and drug development professionals engaged in the field of steroid chemistry.
Introduction: A Versatile Intermediate in Steroid Chemistry
5α-Androstan-3β-ol-17-one 3-p-toluenesulfonate, commonly known as Epiandrosterone Tosylate, is a synthetically modified steroid that serves as a cornerstone for chemical innovation in drug discovery. Derived from epiandrosterone, a natural metabolite of dehydroepiandrosterone (DHEA), this compound is not typically valued for its intrinsic biological activity. Instead, its significance lies in its chemical architecture: the introduction of a p-toluenesulfonate (tosyl) group at the 3β-hydroxyl position of the androstane scaffold.
The androstane framework is the foundation for numerous biologically potent molecules, including androgens and estrogens[1]. Modifications to this steroidal core are a proven strategy for developing new therapeutic agents with diverse activities, ranging from antiproliferative to antimicrobial effects[2][3]. The tosylation of epiandrosterone transforms the chemically inert 3β-hydroxyl group into a highly reactive tosylate ester. This functional group is an excellent leaving group, opening a gateway for a multitude of nucleophilic substitution and elimination reactions[4]. Consequently, Epiandrosterone Tosylate is a key intermediate, enabling chemists to introduce a wide array of functional groups at the C-3 position and generate extensive libraries of novel steroid derivatives for biological screening[1][3].
Chemical Structure and Physicochemical Profile
The structure of Epiandrosterone Tosylate is defined by the rigid tetracyclic androstane nucleus. The stereochemistry is critical to its identity: the '5α' designation indicates a trans fusion between the A and B rings, resulting in a relatively flat steroid backbone. The tosylate group is positioned in the β-orientation at carbon 3 (projecting "upwards" from the plane of the ring), while a ketone resides at carbon 17.
Caption: Chemical structure of 5α-Androstan-3β-ol-17-one 3-p-toluenesulfonate.
Physicochemical Properties
The key physicochemical data for Epiandrosterone Tosylate are summarized in the table below, providing essential information for its handling, characterization, and use in synthesis.
| Property | Value | Reference |
| Trivial Name | Epiandrosterone Tosylate | |
| Systematic Name | (3β,5α)-3-[[(4-methylphenyl)sulfonyl]oxy]-androstan-17-one | |
| Molecular Formula | C₂₆H₃₆O₄S | |
| Molecular Weight | 444.63 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 157-160 °C | |
| Optical Rotation | +46° | |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, acetone; sparingly soluble in alcohols. |
Spectroscopic Profile
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Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key absorption bands are expected at:
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~1740 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the five-membered ring ketone at C-17[5].
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~1350 cm⁻¹ and ~1175 cm⁻¹: Two strong bands characteristic of the asymmetric and symmetric S=O stretching of the sulfonate ester group, respectively[6].
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~1600 cm⁻¹ and ~1495 cm⁻¹: Peaks associated with the C=C stretching vibrations within the aromatic ring of the tosyl group.
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~900-1000 cm⁻¹: A strong band from the C-O stretching of the C-O-S ester linkage.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would display several diagnostic signals. In CDCl₃, expected shifts include:
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δ ~7.8 ppm (d, 2H) and ~7.3 ppm (d, 2H): An AA'BB' system for the para-substituted aromatic protons of the tosyl group[7].
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δ ~4.5 ppm (m, 1H): The C-3α proton, shifted significantly downfield due to the deshielding effect of the adjacent electronegative tosylate group.
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δ ~2.4 ppm (s, 3H): A sharp singlet for the methyl protons on the aromatic ring of the tosyl group[7].
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δ ~0.85 ppm (s, 3H) and ~0.82 ppm (s, 3H): Two singlets corresponding to the angular methyl groups at C-19 and C-18 of the steroid nucleus, respectively.
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¹³C NMR: The carbon spectrum would confirm the carbon framework:
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δ ~220 ppm: The carbonyl carbon of the ketone at C-17.
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δ ~144 ppm and ~134 ppm: Quaternary aromatic carbons of the tosyl group.
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δ ~129 ppm and ~127 ppm: Aromatic CH carbons of the tosyl group[8].
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δ ~80-85 ppm: The C-3 carbon, shifted downfield by the attached tosylate.
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δ ~21.6 ppm: The methyl carbon of the tosyl group.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 444. Key fragmentation patterns would include the loss of the tosyloxy group (C₇H₇SO₃, 171 Da) or the tosyl radical (C₇H₇SO₂, 155 Da), followed by characteristic fragmentation of the androstane skeleton[9].
Synthesis and Chemical Reactivity
The utility of Epiandrosterone Tosylate stems from its straightforward synthesis and the predictable reactivity conferred by the tosylate group.
Synthetic Protocol: Tosylation of Epiandrosterone
The compound is prepared via a standard esterification reaction between the 3β-hydroxyl group of epiandrosterone and p-toluenesulfonyl chloride (TsCl).
Experimental Protocol: Synthesis of Epiandrosterone Tosylate
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Dissolution: Dissolve Epiandrosterone (1.0 eq) in anhydrous pyridine (10-15 mL per gram of steroid) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.
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Causality: Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation[4]. Anhydrous conditions are critical as TsCl reacts readily with water.
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Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Causality: A slight excess of TsCl ensures complete conversion of the starting alcohol. Slow addition at low temperature controls the exothermic reaction.
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-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quenching and Extraction: Pour the reaction mixture into a beaker containing ice-water (100 mL). This will precipitate the product and dissolve the pyridinium hydrochloride salt. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Washing: Combine the organic layers and wash sequentially with cold 1M HCl (to remove residual pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethanol) to afford pure 5α-Androstan-3β-ol-17-one 3-p-toluenesulfonate.
Caption: Workflow for the synthesis of Epiandrosterone Tosylate.
Chemical Reactivity: The Tosylate as a Gateway Functional Group
The synthetic power of Epiandrosterone Tosylate is derived from the fact that the tosylate anion (p-CH₃C₆H₄SO₃⁻) is a highly stable, and therefore excellent, leaving group[4]. Its stability arises from the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.
This property renders the C-3 position of the steroid highly electrophilic and susceptible to attack by a wide range of nucleophiles, primarily through an Sₙ2 mechanism . This reaction proceeds with an inversion of stereochemistry, meaning a nucleophile will attack from the α-face, resulting in a 3α-substituted product.
Key transformations include:
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Displacement with Azide: Reaction with sodium azide (NaN₃) yields the 3α-azido derivative, a precursor for synthesizing 3α-amino steroids.
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Displacement with Halides: Reagents like lithium bromide or sodium iodide can be used to introduce halogens at the C-3 position.
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Displacement with Amines: Primary and secondary amines can be used to generate novel 3α-amino steroids, a class of compounds with noted biological activities[3].
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Elimination Reactions: In the presence of a strong, non-nucleophilic base, an E2 elimination can occur to introduce a double bond between C-2 and C-3 or C-3 and C-4.
Applications in Drug Discovery and Medicinal Chemistry
Epiandrosterone Tosylate is not an end product but a strategic starting material for generating molecular diversity. Its value is in enabling the exploration of the structure-activity relationship (SAR) of the androstane scaffold. By systematically introducing different functionalities at the C-3 position, researchers can fine-tune the molecule's properties to enhance its interaction with biological targets.
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Anticancer Research: Many androstane derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, such as the prostate cancer cell line DU-145[1]. The ability to easily modify the C-3 position using Epiandrosterone Tosylate allows for the synthesis of libraries of compounds to identify leads with improved potency and selectivity[10].
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Antiandrogenic Agents: The development of agents that can modulate the androgen receptor is crucial for treating prostate cancer. Starting from Epiandrosterone Tosylate, chemists can introduce functional groups designed to antagonize the androgen receptor, potentially leading to new therapeutic options[1].
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Antimicrobial Agents: Research has shown that certain nitrogen-containing 5α-androstane derivatives exhibit significant antibacterial and antifungal activity[3]. Epiandrosterone Tosylate is an ideal precursor for creating such derivatives through nucleophilic displacement with nitrogen-based nucleophiles.
The logic is clear: the tosylate provides a reliable chemical handle to append a diverse range of chemical motifs onto the steroid nucleus. This allows for the systematic modulation of properties like lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of a molecule's pharmacological effect.
Conclusion
5α-Androstan-3β-ol-17-one 3-p-toluenesulfonate is a quintessential example of a strategic synthetic intermediate in modern medicinal chemistry. Its robust and high-yielding synthesis, combined with the predictable and versatile reactivity of the tosylate group, makes it an invaluable tool for researchers. It provides an efficient pathway to a vast chemical space of novel androstane derivatives, facilitating the exploration of structure-activity relationships and the discovery of new lead compounds for a wide range of therapeutic targets. For any scientist or research organization involved in steroid-based drug development, a thorough understanding of the properties and reactivity of Epiandrosterone Tosylate is fundamental to success.
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